molecular formula C8H10BNO4 B1387980 (6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid CAS No. 1072952-38-5

(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid

Cat. No.: B1387980
CAS No.: 1072952-38-5
M. Wt: 194.98 g/mol
InChI Key: CHBZOUJAMDSHIH-UHFFFAOYSA-N
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Description

(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative with the molecular formula C₈H₁₀BNO₄ and a molecular weight of 194.98 g/mol . Its structure features a pyridine ring substituted at the 3-position with a boronic acid group (-B(OH)₂) and at the 6-position with a 1,3-dioxolane moiety. The compound is cataloged under CAS number 1072952-38-5 and MDL number MFCD06659509 . Notably, commercial availability of this compound has been discontinued, as indicated by supplier records .

Properties

IUPAC Name

[6-(1,3-dioxolan-2-yl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4/c11-9(12)6-1-2-7(10-5-6)8-13-3-4-14-8/h1-2,5,8,11-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBZOUJAMDSHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C2OCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660540
Record name [6-(1,3-Dioxolan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-38-5
Record name [6-(1,3-Dioxolan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid typically involves the formation of the boronic acid moiety through hydroboration or borylation reactions. One common method is the hydroboration of an appropriate pyridine derivative followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and catalysts to facilitate the addition of the boron atom to the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, coupled aromatic compounds, and various boron-containing intermediates that can be further functionalized .

Scientific Research Applications

(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of boron-carbon bonds through the interaction of the boronic acid moiety with various electrophiles. In Suzuki-Miyaura coupling, the boronic acid reacts with a halide in the presence of a palladium catalyst, forming a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid can be contextualized against analogous pyridine boronic acids. Below is a comparative analysis based on substituent effects, reactivity, and applications.

Structural and Electronic Comparisons

Reactivity in Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura couplings. Substituents critically influence reaction kinetics:

  • Electron-Donating Groups (e.g., 1,3-dioxolane) : May slow transmetallation due to reduced electrophilicity at the boron center .
  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : Activate the boronic acid, accelerating coupling reactions. For example, (6-Trifluoromethylpyridin-3-yl)boronic acid was employed in synthesizing fluorinated pyrimidine derivatives with high efficiency .

Biological Activity

(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

The compound features a pyridine ring substituted with a dioxolane moiety and a boronic acid functional group. This structure is known to confer various biological properties, primarily through interactions with biological targets such as enzymes and receptors.

The mechanism of action for boronic acids typically involves:

  • Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine and cysteine residues in enzymes, thereby inhibiting their activity. This property is particularly relevant in the context of protease inhibition.
  • Binding Affinity : The presence of the dioxolane ring may enhance binding affinity to specific targets, potentially increasing the compound's efficacy.

Research indicates that compounds with similar structures may exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties. The exact pathways and molecular targets can vary based on the specific context of application.

Antibacterial Activity

A study evaluating various dioxolane derivatives indicated that compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL .

CompoundTarget BacteriaMIC (µg/mL)
1Staphylococcus aureus625
2Enterococcus faecalis1250
3Pseudomonas aeruginosa500

Antifungal Activity

In antifungal assessments, compounds containing the dioxolane structure were effective against Candida albicans, showing promising results that warrant further exploration in therapeutic contexts .

Case Studies

  • Antimicrobial Properties : A series of new 1,3-dioxolanes were synthesized and tested for their antimicrobial properties. The study found that certain derivatives exhibited strong antibacterial effects against multiple strains, indicating that modifications to the dioxolane structure can enhance biological activity .
  • Cancer Research : Research into boronic acids has revealed their potential as anticancer agents. Studies have shown that they can inhibit tumor growth by blocking specific signaling pathways involved in cancer cell proliferation.

Pharmacokinetics

Pharmacokinetic studies suggest that the solubility and stability of this compound are influenced by environmental pH. This can affect its bioavailability and therapeutic efficacy. Understanding these parameters is crucial for optimizing dosage forms for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid
Reactant of Route 2
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(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid

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